2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid
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Overview
Description
The compound “2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid” is a chemical compound with a complex structure . Unfortunately, there is limited information available about this specific compound in the current literature.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with two cyclopropane rings and several functional groups including a carbonyl group, an amino group, and a carboxylic acid group . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.Scientific Research Applications
Cyclopropane Derivatives Synthesis
Research on cyclopropane derivatives, such as the synthesis of cyclopropane-containing amino acids and their use as building blocks in organic chemistry, demonstrates the versatility and utility of cyclopropane moieties in synthesizing complex molecular structures. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate has been shown to be a versatile building block for creating new cyclopropane-containing amino acids through reactions like Michael additions and Diels–Alder reactions (Limbach et al., 2009).
Cyclopropane Ring-Opening Reactions
Cyclopropane ring-opening reactions, catalyzed by Lewis or Brønsted acids, have been applied in enantioselective synthesis, highlighting the potential of cyclopropane derivatives in synthetic chemistry. These methodologies facilitate the creation of complex molecules from simpler cyclopropane precursors, preserving enantiomeric purity and demonstrating the functionalization capacity of cyclopropanes (Lifchits & Charette, 2008).
Biochemical Applications
Cyclopropane derivatives also find applications in biochemistry and pharmacology. For instance, bromophenol derivatives with a cyclopropane moiety have shown significant inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications (Boztaş et al., 2019).
Agricultural Chemistry
In the context of plant biology, cyclopropane derivatives like 1-(malonylamino)cyclopropane-1-carboxylic acid have been identified as conjugates of ethylene precursors in plants, playing a role in the regulation of plant growth and stress responses (Hoffman et al., 1982).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. Without specific information about the biological activity of this compound, it’s not possible to provide a detailed analysis of its mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-5-7(9)6-4-8(6)10(14)15/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTBHTNKILIDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid |
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